{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid

Medicinal Chemistry Aldose Reductase Inhibition Structure-Activity Relationship

{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid (CAS 651723-73-8) is a synthetic heterocyclic small molecule with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol. It is a member of the (pyrimidinyloxy)acetic acid class, a family of compounds known for their biological activity as aldose reductase inhibitors and potential anticancer agents.

Molecular Formula C12H11N3O3
Molecular Weight 245.23 g/mol
CAS No. 651723-73-8
Cat. No. B12542664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid
CAS651723-73-8
Molecular FormulaC12H11N3O3
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C2=CN=CC=C2)OCC(=O)O
InChIInChI=1S/C12H11N3O3/c1-8-5-10(18-7-11(16)17)15-12(14-8)9-3-2-4-13-6-9/h2-6H,7H2,1H3,(H,16,17)
InChIKeyADMNZTVLHUNXQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid (CAS 651723-73-8)


{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid (CAS 651723-73-8) is a synthetic heterocyclic small molecule with the molecular formula C12H11N3O3 and a molecular weight of 245.23 g/mol . It is a member of the (pyrimidinyloxy)acetic acid class, a family of compounds known for their biological activity as aldose reductase inhibitors and potential anticancer agents [1]. The compound features a pyrimidine core substituted with a methyl group at position 6, a pyridin-3-yl group at position 2, and an oxyacetic acid moiety at position 4, creating a unique scaffold for molecular interactions .

Why Generic Substitution of {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid is Scientifically Unsound


In the (pyrimidinyloxy)acetic acid class, minor structural modifications drastically alter biological activity profiles, tissue penetration, and target selectivity, making simple analog substitution highly unreliable. The seminal structure-activity relationship (SAR) study by Ellingboe et al. demonstrated that both the position of the acetic acid group (N-alkylation vs. O-alkylation) and the substitution pattern on the pyrimidine ring critically control in vitro potency against bovine lens aldose reductase and, more importantly, in vivo efficacy in reducing galactitol levels in rat lens, nerve, and diaphragm [1]. A compound with a pyridin-3-yl substituent at the 2-position, as in CAS 651723-73-8, is expected to have distinct electronic and steric properties compared to simpler phenyl or alkyl-substituted analogs, directly impacting its biochemical and pharmacokinetic performance. Therefore, procurement decisions based on class-level assumptions rather than compound-specific data risk selecting a molecule with negligible in vivo activity or a completely different target profile.

Quantitative Differentiation Evidence Guide for {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid


Structural Differentiation from a Core Aldose Reductase Inhibitor Scaffold

CAS 651723-73-8 presents a structurally differentiated substitution pattern relative to the foundational (pyrimidinyl-4-oxy)acetic acid core studied for aldose reductase inhibition. The seminal class-defining paper reports IC50 values for various (pyrimidinyl-4-oxy)acetic acids against bovine lens aldose reductase, but does not include the specific 2-(pyridin-3-yl)-6-methyl substitution pattern [1]. This structural difference—a biaryl system with a pyridine nitrogen at the meta position—is expected to create distinct hydrogen-bonding and pi-stacking interactions compared to the simple phenyl or alkyl-substituted analogs in the reference study. The exact impact of this substitution on potency and selectivity has not been quantified in peer-reviewed literature.

Medicinal Chemistry Aldose Reductase Inhibition Structure-Activity Relationship

Potential Cancer Cell Line Activity Profile Based on Pyrimidine Analog SAR

A ChEMBL assay (CHEMBL2345705) records antiproliferative activity of pyrimidine-containing compounds against the MCF-7 human breast adenocarcinoma cell line after 72 hours via an MTT assay [1]. While the specific activity of CAS 651723-73-8 is not publicly disclosed in this dataset, structurally related N-(pyridin-3-yl)pyrimidin-4-amine derivatives have shown IC50 values ranging from 0.83 to 8.61 µM against MCF-7 cells in other studies [2]. This class-level evidence suggests the scaffold has potential anticancer utility, but the exact potency of the target compound remains unknown without direct testing.

Anticancer Screening MCF-7 Pyrimidine Derivatives

Differentiation from the Methyl Ester Prodrug Form (CAS 651723-72-7)

CAS 651723-73-8 is the free carboxylic acid form, while its methyl ester analog (CAS 651723-72-7) is a common prodrug or synthetic intermediate. The free acid has a molecular weight of 245.23 g/mol and is a hydrogen bond donor (1 donor, 6 acceptors), whereas the methyl ester has a molecular weight of 259.09579 g/mol and lacks hydrogen bond donor capacity (0 donors, 6 acceptors) . This difference impacts solubility, permeability, and the ability to form salt bridges with biological targets, making the acid form more suitable for direct pharmacological testing and the ester form more suitable for membrane permeability studies.

Prodrug Strategy Carboxylic Acid Bioisostere Physicochemical Properties

Recommended Application Scenarios for {[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid Based on Evidence


Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies in Aldose Reductase Inhibition

The compound is best utilized as a chemical probe to explore the effect of a 2-(pyridin-3-yl) substituent on the (pyrimidinyloxy)acetic acid scaffold for aldose reductase inhibition. As established in Section 3, this substitution pattern has not been characterized in the foundational class study by Ellingboe et al. [1]. It is suitable for comparative SAR studies against the published 2-phenyl and 2-alkyl analogs to determine how the heteroaryl group affects in vitro potency, selectivity over related oxidoreductases, and tissue penetration in ex vivo models such as the rat sciatic nerve assay.

Chemical Biology Probe for Pyrimidine-Binding Kinase Targets

Given the structural resemblance to known kinase inhibitors containing a pyridinyl-pyrimidine core, as described in patent literature on Syk and other kinase targets [1], this compound may serve as a starting point for kinase selectivity profiling. However, as highlighted in Section 3, no direct kinase inhibition data is available for CAS 651723-73-8. Procurement should be limited to preliminary screening panels where a broad selectivity profile is desired, and results should be interpreted with the understanding that potency is unvalidated.

Carboxylic Acid Pharmacophore Validation in Cell-Based Assays

The free carboxylic acid functionality, as differentiated from its methyl ester prodrug form (CAS 651723-72-7), makes this compound the appropriate choice for validating target engagement hypotheses requiring an ionic interaction, such as salt bridge formation with a basic residue in an enzyme active site [1]. This application is directly supported by the physicochemical comparison in Section 3, which confirms the hydrogen bond donor capability of the acid form. The methyl ester should be reserved for permeability or cellular uptake studies only, and not used for direct activity measurements without first confirming intracellular hydrolysis.

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